Ivaltinostat
Overview
Description
Ivaltinostat is a novel therapeutic compound that functions as a histone deacetylase inhibitor. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, an enzyme involved in the regulation of gene expression. By inhibiting this enzyme, this compound can potentially reactivate silenced tumor suppressor genes, making it a promising candidate for cancer therapy, particularly in the treatment of pancreatic ductal adenocarcinoma .
Mechanism of Action
Target of Action
Ivaltinostat, also known as CG-200745, primarily targets Histone Deacetylase (HDAC) . HDAC is an enzyme that typically works to silence tumor suppressor genes .
Mode of Action
This compound is an HDAC inhibitor . It works at the epigenetic level, which involves the machinery of post-translational modification of gene expression . By inhibiting HDAC, it makes the histone more accessible and the DNA more accessible to translation, allowing suppressed genes to regain activity and increase translation and transcription .
Biochemical Pathways
The inhibition of HDAC by this compound affects the epigenetic silencing of tumor suppressor genes, a process found to play a role in oncogenesis . By inhibiting this process, it is hoped to achieve success in halting tumor growth and reducing the risk of progression .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. In a phase 1b/2 study, this compound was administered intravenously once a week for 2 weeks, followed by 1 week of rest . The pharmacokinetics and pharmacodynamics demonstrated dose proportionality .
Result of Action
This compound has been shown to reduce tumor growth in preclinical models . It has been found to be synergistic with other chemotherapies, particularly with capecitabine . It has also been shown to suppress PDAC cell proliferation and promote apoptosis in PDAC cell lines .
Biochemical Analysis
Biochemical Properties
Ivaltinostat plays a crucial role in biochemical reactions by inhibiting histone deacetylase enzymes. Histone deacetylase enzymes are responsible for removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, this compound promotes a more relaxed chromatin structure, allowing for increased gene expression. This interaction is particularly important in the context of cancer, where the reactivation of tumor suppressor genes can inhibit tumor growth .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It influences cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. Additionally, this compound affects gene expression by promoting the acetylation of histone proteins, leading to the reactivation of tumor suppressor genes and the suppression of oncogenes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histone deacetylase enzymes, inhibiting their activity. This inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. This compound also affects the acetylation of non-histone proteins, which can influence various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. By modulating these processes, this compound can inhibit tumor growth and promote cancer cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, allowing for sustained inhibition of histone deacetylase enzymes and prolonged effects on gene expression and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and promote apoptosis without causing significant toxicity. At higher doses, this compound can cause adverse effects, including weight loss, gastrointestinal disturbances, and hematological toxicity. These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to histone acetylation and deacetylation. By inhibiting histone deacetylase enzymes, this compound affects the acetylation status of histone proteins, leading to changes in gene expression and cellular metabolism. Additionally, this compound can influence the activity of other enzymes and cofactors involved in metabolic processes, further modulating cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic effects. This compound is transported into cells via passive diffusion and is distributed throughout the cytoplasm and nucleus. Within the nucleus, this compound interacts with histone deacetylase enzymes, inhibiting their activity and promoting histone acetylation. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound is primarily localized within the nucleus, where it exerts its effects on histone deacetylase enzymes and gene expression. The subcellular localization of this compound is influenced by its chemical structure and the presence of targeting signals that direct it to specific compartments within the cell. Post-translational modifications, such as acetylation, can also affect the localization and activity of this compound, further modulating its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ivaltinostat involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory activity. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it typically involves organic synthesis techniques such as condensation reactions, protection and deprotection steps, and purification processes to achieve the desired purity and activity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistency and quality through rigorous quality control measures. This would include the use of large-scale reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Ivaltinostat primarily undergoes reactions typical of histone deacetylase inhibitors, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its activity.
Reduction: This reaction can reverse oxidation, restoring the original functional groups.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity or specificity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of this compound, while reduction would yield reduced forms. Substitution reactions could produce a variety of substituted derivatives with potentially different biological activities.
Scientific Research Applications
Ivaltinostat has shown promise in several scientific research applications, particularly in the field of oncology. It is currently under investigation for its potential to treat metastatic pancreatic ductal adenocarcinoma. Preclinical models have demonstrated its ability to reduce tumor growth and enhance the efficacy of other chemotherapeutic agents such as capecitabine and gemcitabine . Additionally, this compound’s role in epigenetic regulation makes it a valuable tool for studying gene expression and the mechanisms of cancer progression.
Comparison with Similar Compounds
Ivaltinostat is unique among histone deacetylase inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Used for the treatment of peripheral T-cell lymphoma.
Panobinostat: Used for the treatment of multiple myeloma.
Compared to these compounds, this compound has shown promising results in preclinical and early clinical trials for pancreatic ductal adenocarcinoma, highlighting its potential as a novel therapeutic option .
Properties
IUPAC Name |
(E)-N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-27(2)17-9-16-25-24(29)20(11-4-3-5-15-23(28)26-30)18-31-22-14-8-12-19-10-6-7-13-21(19)22/h6-8,10-14,30H,3-5,9,15-18H2,1-2H3,(H,25,29)(H,26,28)/b20-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGCSOFQTDKPSO-RGVLZGJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC(=O)/C(=C/CCCCC(=O)NO)/COC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028069 | |
Record name | CG200745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936221-33-9 | |
Record name | CG-200745 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936221339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CG-200745 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12259 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CG200745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IVALTINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I8MLM7L2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.